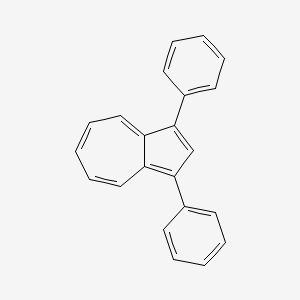
1,3-Diphenylazulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenylazulene is an aromatic hydrocarbon that belongs to the azulene family. Azulenes are known for their unique non-alternant aromatic structure, which imparts distinct electronic properties. The compound consists of an azulene core substituted with phenyl groups at the 1 and 3 positions, making it a molecule of interest in organic electronics and materials science due to its extended π-electron conjugation system .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Diphenylazulene can be synthesized through various methods. One common approach involves the Kumada cross-coupling reaction. This method starts with the bromination of azulene to form 1,3-dibromoazulene, which is then reacted with phenylmagnesium bromide in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and require careful control of temperature and reagent concentrations to achieve high yields .
化学反応の分析
Types of Reactions: 1,3-Diphenylazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated azulene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings or the azulene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and other oxygenated azulene derivatives.
Reduction: Hydrogenated azulene derivatives.
Substitution: Various substituted azulenes depending on the reagents used.
科学的研究の応用
1,3-Diphenylazulene has several applications in scientific research:
作用機序
The mechanism by which 1,3-diphenylazulene exerts its effects is primarily through its interaction with biological pathways and molecular targets. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes . The compound’s extended π-electron system allows it to participate in charge transfer interactions, making it useful in electronic applications .
類似化合物との比較
1,3-Diphenylurea: Known for its biological activities, including anticancer and anti-diabetic properties.
Calixazulenes: Azulene-based calixarene analogues used in supramolecular chemistry.
1,3-Diheteroarylazulenes: Compounds with technical uses in various applications.
Uniqueness: 1,3-Diphenylazulene stands out due to its unique non-alternant aromatic structure and extended π-electron conjugation, which impart distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a building block for synthesizing new functional materials .
特性
CAS番号 |
193467-30-0 |
|---|---|
分子式 |
C22H16 |
分子量 |
280.4 g/mol |
IUPAC名 |
1,3-diphenylazulene |
InChI |
InChI=1S/C22H16/c1-4-10-17(11-5-1)21-16-22(18-12-6-2-7-13-18)20-15-9-3-8-14-19(20)21/h1-16H |
InChIキー |
YKIVKUKOVWMUOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


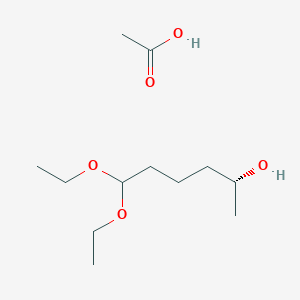
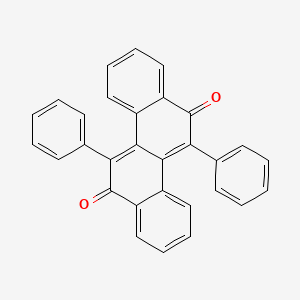
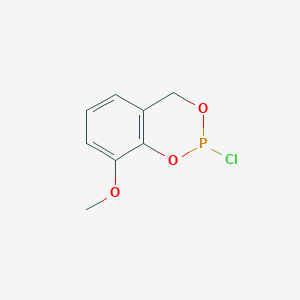
![3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B15165675.png)
![6-[6-(Cyclopentylamino)-4-(4-methylphenyl)pyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165681.png)
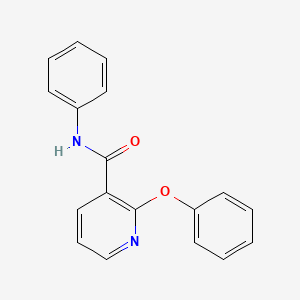
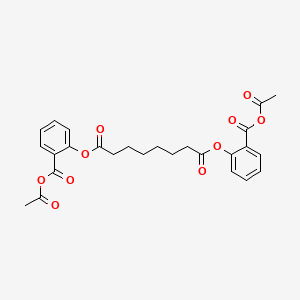
![N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide](/img/structure/B15165699.png)
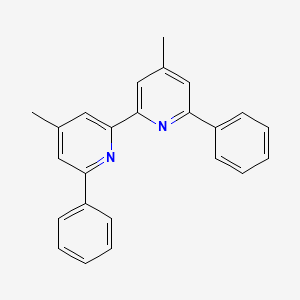
![Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate](/img/structure/B15165716.png)

![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
![4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)-](/img/structure/B15165735.png)
![2-[2-(4-fluorophenyl)-8-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B15165738.png)
